4,4'-(2-methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline)
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Overview
Description
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two N,N-diethyl-3-methylaniline groups connected by a 2-methylpropane-1,1-diyl bridge. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) typically involves the reaction of N,N-diethyl-3-methylaniline with a suitable alkylating agent such as 2-methylpropane-1,1-diyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic ring.
Scientific Research Applications
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(2-methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Similar in structure but with different substituents.
4,4`-(2-Methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline): Contains quinazoline groups instead of N,N-diethyl-3-methylaniline.
2,2’-((1-Methylpropane-1,3-diyl)bis(oxy))bis(4-methyl-1,3,2-dioxaborinane): Features dioxaborinane groups.
Uniqueness
4,4’-(2-Methylpropane-1,1-diyl)bis(N,N-diethyl-3-methylaniline) is unique due to its specific combination of N,N-diethyl-3-methylaniline groups and the 2-methylpropane-1,1-diyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
33906-10-4 |
---|---|
Molecular Formula |
C26H40N2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
4-[1-[4-(diethylamino)-2-methylphenyl]-2-methylpropyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C26H40N2/c1-9-27(10-2)22-13-15-24(20(7)17-22)26(19(5)6)25-16-14-23(18-21(25)8)28(11-3)12-4/h13-19,26H,9-12H2,1-8H3 |
InChI Key |
VSPBCMJUTRXYRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=C(C=C(C=C2)N(CC)CC)C)C(C)C)C |
Origin of Product |
United States |
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